3-(3-Methylphenyl)morpholine, also known as 3-methylphenmetrazine, is a chemical compound that belongs to the class of morpholines. Morpholines are cyclic amines characterized by a six-membered ring containing one oxygen and five carbon atoms, with one of the carbons typically substituted by an amine group. This compound is significant in medicinal chemistry and pharmacology due to its structural features that influence biological activity.
3-(3-Methylphenyl)morpholine is derived from morpholine, a compound widely used in organic synthesis and as a building block in pharmaceuticals. The specific structure of 3-(3-Methylphenyl)morpholine indicates that it includes a methyl group attached to the phenyl ring at the para position relative to the morpholine nitrogen. This compound is classified under psychoactive substances, often investigated for its potential effects on monoamine transporters and other central nervous system receptors .
The synthesis of 3-(3-Methylphenyl)morpholine can be achieved through various methods, primarily involving the reaction of substituted phenyl ketones with morpholine. One common approach involves the following steps:
For example, one study reported the synthesis of 3-methylphenmetrazine through a multi-step process that included the formation of intermediates which were further processed to yield the final product in modest yields .
The molecular formula for 3-(3-Methylphenyl)morpholine is CHNO. The structure consists of a morpholine ring (a six-membered ring with one nitrogen and one oxygen atom) attached to a 3-methylphenyl group.
3-(3-Methylphenyl)morpholine can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-(3-Methylphenyl)morpholine primarily involves its interaction with monoamine transporters, specifically serotonin and dopamine transporters. This interaction can lead to increased levels of these neurotransmitters in synaptic clefts, potentially resulting in stimulant effects similar to those observed with other psychoactive substances.
Studies have shown that compounds like 3-(3-Methylphenyl)morpholine exhibit affinities for various receptors in the central nervous system, influencing their pharmacological profiles . The precise mechanisms may involve competitive inhibition or allosteric modulation at these transporter sites.
The applications of 3-(3-Methylphenyl)morpholine are diverse:
Morpholine (1-oxa-4-azacyclohexane) emerged as a commercially available heterocycle in the USA in 1935, initially valued for industrial applications like corrosion inhibition and catalysis [1] . Its transition to medicinal chemistry began in the mid-20th century with drugs like timolol (1978, antihypertensive) and moclobemide (1992, antidepressant), establishing morpholine as a versatile pharmacophore [1] [2]. By 2003, the World Drug Index documented >100 approved drugs containing this scaffold, spanning therapeutic areas from oncology (gefitinib) to infectious diseases (levofloxacin) [1] [8]. The discovery of 3-aryl morpholine derivatives like 3-(3-Methylphenyl)morpholine arose from systematic efforts to optimize the scaffold’s pharmacokinetic and target-binding properties. Early synthetic routes relied on harsh conditions, but modern methods—such as palladium-catalyzed oxidative cyclization or photo-redox catalysis—enable efficient, stereoselective production [1] [2].
3-(3-Methylphenyl)morpholine (C₁₁H₁₅N, MW 177.24 g/mol) exemplifies strategic aryl substitution of the morpholine core. The hydrochloride salt (C₁₁H₁₆ClNO, CAS 61151-64-2) enhances aqueous solubility for pharmacological testing [5]. Key structural features include:
Table 1: Physicochemical Properties of 3-(3-Methylphenyl)morpholine Hydrochloride
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₆ClNO | Salt formation enhances solubility |
Molecular Weight | 213.70 g/mol | Optimal for CNS penetration |
Decomposition Temperature | 190–195°C | Indicates thermal stability |
pKa (conjugate acid) | ~8.36 | Moderate basicity; influences blood-brain barrier transit |
LogP (predicted) | 2.1 | Balanced lipophilicity for membrane permeability |
Morpholine derivatives serve three critical roles in drug design:
Table 2: Biological Activities of 3-(3-Methylphenyl)morpholine Analogs
Therapeutic Area | Activity | Example Compound | Reference |
---|---|---|---|
Kinase Inhibition | mTOR IC₅₀ = 0.033 µM (A549 cells) | Tetrahydroquinoline-morpholine hybrid 10e | [4] |
Carbonic Anhydrase-II | Ki = 9.64 µM | Morpholine-thiazole hybrid 24 | [9] |
Cathepsin B Inhibition | 75% inhibition at 10⁻⁷ M | Morpholine-aurone hybrid 6q | [10] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: